1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole
Description
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole is a pyrrole derivative featuring a methyl group at the 1-position and an undec-10-enyl (C11H21) chain at the 3-position. Pyrroles are aromatic heterocycles with a five-membered ring containing one nitrogen atom. Substitutions on the pyrrole ring significantly influence electronic properties, solubility, and reactivity.
Properties
CAS No. |
573990-07-5 |
|---|---|
Molecular Formula |
C16H27N |
Molecular Weight |
233.39 g/mol |
IUPAC Name |
1-methyl-3-undec-10-enylpyrrole |
InChI |
InChI=1S/C16H27N/c1-3-4-5-6-7-8-9-10-11-12-16-13-14-17(2)15-16/h3,13-15H,1,4-12H2,2H3 |
InChI Key |
HUTRQOUFXNQBIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1)CCCCCCCCCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole typically involves the reaction of 1-methylpyrrole with 10-undecenyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the double bond in the undec-10-en-1-yl group to a single bond.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products Formed
Oxidation: Pyrrole oxides
Reduction: Saturated pyrrole derivatives
Substitution: N-alkyl or N-acyl pyrrole derivatives
Scientific Research Applications
1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Methyl-3-(undec-10-en-1-yl)-1H-pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The undec-10-en-1-yl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between 1-methyl-3-(undec-10-en-1-yl)-1H-pyrrole and analogous compounds:
Physical and Chemical Properties
- Hydrophobicity : The undec-10-enyl chain in the target compound increases lipophilicity compared to smaller substituents (e.g., methyl or 3-methylbutyl), making it suitable for lipid-based systems or surfactants .
- Reactivity : The terminal double bond in the undec-10-enyl group allows for addition reactions or polymerization, contrasting with the electron-withdrawing nitro group in 1-methyl-3-nitro-1H-pyrrole, which directs electrophilic substitution .
- Boron Functionalization: The boron-containing analog (C10H17BNO2) enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the alkenyl-substituted compound .
Research Findings and Trends
- Thermal Stability : Long aliphatic chains (e.g., undec-10-enyl) enhance thermal stability compared to shorter substituents, as observed in aliphatic polymers .
- Biological Activity : Nitro and boron-substituted pyrroles exhibit antimicrobial or catalytic activity, while the alkenyl derivative’s bioactivity remains underexplored .
- Structural Insights: X-ray crystallography of chromeno-pyrrole derivatives () highlights conformational flexibility, suggesting the undec-10-enyl chain may adopt varied configurations in the solid state .
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